(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
Description
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone features a hybrid structure combining a piperazine moiety substituted with a 4-methoxyphenyl group and an imidazo[2,1-b]thiazole scaffold bearing 3-methyl and 6-phenyl substituents.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-17-22(31-24-25-21(16-28(17)24)18-6-4-3-5-7-18)23(29)27-14-12-26(13-15-27)19-8-10-20(30-2)11-9-19/h3-11,16H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUHFMYRSCYZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the alpha1-adrenergic receptors. Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from responding to other substances, potentially leading to various therapeutic effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are involved in numerous neurodegenerative and psychiatric conditions. Therefore, the compound could potentially influence these pathways.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 1667 mg/mL (3700 mM; ultrasonic and warming and heat to 60°C), which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it could have effects on neurological conditions.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and light. The compound is reported to be stored at 2-8°C, suggesting that it may be sensitive to temperature. Additionally, it should be kept in a dark place, indicating that it may be sensitive to light.
Biological Activity
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.52 g/mol. The structure consists of a piperazine ring substituted with a methoxyphenyl group and an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine and imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins.
Case Study:
In a study published in the European Journal of Medicinal Chemistry, derivatives of imidazo[2,1-b]thiazole were tested against human cancer cell lines. Results showed that compounds with similar structures to this compound inhibited cell proliferation by up to 75% at concentrations below 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to potential anxiolytic or antidepressant effects.
- Enzyme Inhibition : Compounds containing the imidazo[2,1-b]thiazole structure have been identified as inhibitors of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in tissues .
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Chemical Reactions Analysis
Coupling Reaction to Form the Methanone Bridge
The final step involves coupling the imidazo[2,1-b]thiazole carboxylic acid (6a–e ) with the piperazine derivative (8a ) via amide bond formation (Scheme 3):
-
Activation and Coupling :
The carboxylic acid (6a–e ) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry DMF. The activated intermediate reacts with 4-(4-methoxyphenyl)piperazine (8a ) in the presence of TEA to yield the target compound .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDCI/HOBt, DMF, TEA, 12 h, RT | 85–90 |
Physicochemical Characterization
Representative data for analogous compounds (e.g., 9aa and 9ab in ):
| Property | Value (Example Compound) | Reference |
|---|---|---|
| Melting Point | 202–204°C | |
| Molecular Formula | C₂₇H₂₈N₄O₃S | |
| Spectral Data (¹H NMR) | δ 8.72 (s, 1H, imidazole) |
Biological Implications
Though beyond the scope of chemical reactions, the structural motifs in the target compound are associated with:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
- In contrast, the trifluoromethyl group in Compound 21 () increases lipophilicity and metabolic stability, a common strategy in drug design .
Heterocyclic Moieties :
- The imidazothiazole core in the target compound offers nitrogen-rich hydrogen-bonding sites, which may improve target binding compared to benzothiazole (Compound I, ) or thiophene (Compound 21) .
- Pyrazoline derivatives () are associated with antitumor activity, suggesting that replacing imidazothiazole with pyrazoline could shift pharmacological profiles .
Pharmacological and Physicochemical Considerations
While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Antiproliferative Potential: Piperazine-tetrazole derivatives () showed preliminary antiproliferative activity, suggesting that the target compound’s piperazine-imidazothiazole hybrid may also exhibit cytotoxicity .
- CNS Applications : The 4-methoxyphenyl group is common in serotonin receptor ligands (e.g., arylpiperazine antidepressants), hinting at possible CNS activity .
- Metabolic Stability : The trifluoromethyl group in Compound 21 highlights the trade-off between lipophilicity and metabolic stability, a consideration absent in the methoxy-substituted target compound .
Q & A
Basic Research Questions
Q. What are the key structural features of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone, and how do they influence its reactivity?
- Answer : The compound contains three critical moieties:
4-Methoxyphenylpiperazine : Confers potential receptor-binding activity due to the piperazine scaffold, which is common in CNS-targeting drugs. The methoxy group enhances lipophilicity and may influence metabolic stability .
Imidazo[2,1-b]thiazole core : A heterocyclic system known for antimicrobial and antitumor activity. The 3-methyl and 6-phenyl substituents likely modulate steric and electronic interactions with biological targets .
Methanone linker : Facilitates conjugation between the two aromatic systems, potentially affecting molecular rigidity and binding affinity .
- Methodological Insight : X-ray crystallography (e.g., as in ) and NMR spectroscopy are essential for confirming structural features and substituent positions.
Q. What synthetic strategies are reported for constructing the imidazo[2,1-b]thiazole core in this compound?
- Answer : The imidazo[2,1-b]thiazole system is typically synthesized via:
Cyclocondensation : Reaction of 2-aminothiazoles with α-haloketones or aldehydes under microwave or thermal conditions .
Multi-step sequences : For example, diazenyl coupling (as in ) followed by cyclization with mercaptoacetic acid to form thiazolidinone intermediates.
- Key Data : In , yields for analogous thiazolidinone derivatives ranged from 51–53%, with purity confirmed by HRMS and elemental analysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Answer :
- Step 1 : Replace traditional heating with microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., 70–80°C for 30 minutes vs. 6–8 hours conventionally) .
- Step 2 : Use catalytic methods (e.g., Pd-mediated cross-coupling) for aryl-aryl bond formation, as described in for piperazine-linked benzimidazoles .
- Step 3 : Purification via flash chromatography or recrystallization to achieve >95% purity (validated by HPLC and melting point analysis) .
- Challenges : Scalability may require solvent optimization (e.g., switching from DMF to acetonitrile) to reduce viscosity and improve mixing.
Q. How do structural modifications (e.g., substituting the methoxy group) impact biological activity?
- Answer :
- Case Study : In , fluorobenzyl-piperazine analogs showed enhanced tyrosine kinase inhibition compared to methoxy derivatives due to increased electronegativity and binding pocket interactions .
- Experimental Design :
Synthesize analogs with -OCH₃ → -F, -Cl, or -CF₃ substitutions.
Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
Compare IC₅₀ values and molecular docking simulations to correlate substituent effects with binding energy.
- Data Interpretation : Contradictions in activity data (e.g., higher potency but poor solubility) require trade-off analysis using parameters like LogP and polar surface area .
Q. What methodologies are recommended for analyzing environmental stability and degradation pathways of this compound?
- Answer :
- Fate Studies : As outlined in , use accelerated degradation experiments (e.g., UV irradiation, hydrolysis at varying pH) to identify breakdown products .
- Analytical Tools :
- LC-MS/MS : Quantify parent compound and metabolites.
- ECOSAR Modeling : Predict ecotoxicity of degradation products (e.g., aquatic toxicity EC₅₀ values) .
- Key Findings : Piperazine derivatives often degrade via N-dealkylation or oxidation, producing bioactive intermediates that require toxicological assessment .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity across different assays?
- Answer :
Variable Control : Standardize assay conditions (e.g., cell line, serum concentration, incubation time). For example, notes that thiazolidinone activity varied significantly with solvent choice (DMSO vs. ethanol) .
Orthogonal Assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. cell viability assays).
Meta-Analysis : Compare data with structurally related compounds (e.g., ’s fluorobenzyl-piperazines) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
